molecular formula C23H26ClN5O B14953508 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14953508
M. Wt: 423.9 g/mol
InChI Key: HWPVICMUZUDWBH-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The piperazine ring is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone. The final step involves the coupling of the pyrazole and piperazine rings with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H26ClN5O

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H26ClN5O/c1-17-21(23(27-26-17)19-2-4-20(24)5-3-19)16-22(30)29-14-12-28(13-15-29)11-8-18-6-9-25-10-7-18/h2-7,9-10H,8,11-16H2,1H3,(H,26,27)

InChI Key

HWPVICMUZUDWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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